9-(4'-Bromo-[1,1'-biphenyl]-3-yl)-9H-carbazole
CAS No.:
Cat. No.: VC18270906
Molecular Formula: C24H16BrN
Molecular Weight: 398.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H16BrN |
|---|---|
| Molecular Weight | 398.3 g/mol |
| IUPAC Name | 9-[3-(4-bromophenyl)phenyl]carbazole |
| Standard InChI | InChI=1S/C24H16BrN/c25-19-14-12-17(13-15-19)18-6-5-7-20(16-18)26-23-10-3-1-8-21(23)22-9-2-4-11-24(22)26/h1-16H |
| Standard InChI Key | SNIJJHKDGAFZOW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC=C(C=C5)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a carbazole group (a fused heterocyclic system containing two benzene rings and a pyrrole ring) linked to a 4'-bromo-[1,1'-biphenyl]-3-yl substituent. This configuration introduces steric hindrance and electronic effects that influence its reactivity and material properties. The bromine atom at the para position of the biphenyl group enhances its suitability for further functionalization via Suzuki-Miyaura coupling reactions .
Physicochemical Parameters
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 153–157°C | |
| Boiling Point | 552.0±42.0°C (at 760 mmHg) | |
| Density | 1.3±0.1 g/cm³ | |
| LogP (Octanol-Water) | 8.73 | |
| Vapor Pressure | 0.0±1.5 mmHg (at 25°C) |
The high LogP value indicates strong lipophilicity, suggesting potential challenges in aqueous solubility but advantages in organic solvent-based processing . Its thermal stability, evidenced by a melting point above 150°C, makes it suitable for high-temperature applications in device fabrication .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 9-(4'-Bromo-[1,1'-biphenyl]-3-yl)-9H-carbazole typically proceeds via a multi-step protocol:
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Buchwald-Hartwig Amination: A palladium-catalyzed coupling between 3-bromo-9H-carbazole and 4-iodo-1,1'-biphenyl in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a ligand such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) .
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Purification: Column chromatography on silica gel yields the pure product, with typical yields around 50% .
Alternative methods employ Ullmann-type couplings or direct bromination of preformed biphenyl-carbazole derivatives, though these routes often suffer from lower efficiency.
Reaction Optimization
Critical parameters affecting yield and purity include:
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Catalyst Loading: 0.03 equivalents of Pd₂(dba)₃ optimize cost and reactivity .
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Solvent Choice: Dimethylformamide (DMF) at 155°C under nitrogen achieves optimal reaction rates .
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Base Selection: Potassium carbonate neutralizes HBr byproducts, preventing catalyst poisoning .
Characterization Techniques
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the regioselectivity of the coupling reaction. For instance, the absence of proton signals near δ 8.5 ppm verifies complete bromination at the biphenyl moiety.
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Mass Spectrometry (MS): High-resolution electrospray ionization (HR-ESI-MS) provides an exact mass of 397.0466 Da, consistent with the molecular formula C₂₄H₁₆BrN .
Applications in Advanced Materials
Organic Light-Emitting Diodes (OLEDs)
The compound’s rigid, planar structure facilitates π-π stacking, enhancing hole-transport properties. In bilayer OLEDs, it achieves a luminance efficiency of 12.7 cd/A at 1000 cd/m², outperforming standard materials like N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (NPB) .
Photovoltaic Devices
As an electron-donor material in bulk heterojunction solar cells, it exhibits a power conversion efficiency (PCE) of 6.3% when paired with -phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM). The bromine atom enables further derivatization to tune energy levels for improved donor-acceptor compatibility .
Thermally Activated Delayed Fluorescence (TADF)
Recent studies demonstrate that incorporating this carbazole derivative into TADF emitters reduces the singlet-triplet energy gap (ΔEₛₜ) to 0.15 eV, enabling efficient upconversion of triplet excitons and external quantum efficiencies exceeding 20% .
Research Advancements and Challenges
Charge Transport Mechanisms
Time-of-flight (TOF) measurements reveal an ambipolar charge-carrier mobility of 2.1 × 10⁻³ cm²/V·s for electrons and 1.8 × 10⁻³ cm²/V·s for holes, attributed to balanced frontier molecular orbital energies (HOMO: -5.4 eV, LUMO: -2.3 eV) .
Stability and Degradation
Accelerated aging tests under 85°C/85% relative humidity show a 15% decline in OLED luminance over 500 hours, primarily due to bromine dissociation. Encapsulation with atomic layer-deposited Al₂O₃ mitigates this issue, extending lifetime to >1,000 hours .
Scalability and Cost
Current synthesis routes require palladium catalysts, which contribute to ~40% of raw material costs. Research into iron- or nickel-based catalytic systems aims to reduce expenses while maintaining yields above 45% .
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